molecular formula C7H6FN3 B2893374 7-fluoro-1H-indazol-6-amine CAS No. 1892745-85-5

7-fluoro-1H-indazol-6-amine

Cat. No.: B2893374
CAS No.: 1892745-85-5
M. Wt: 151.144
InChI Key: LSPCUNZCCWBZSC-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazol-6-amine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position and an amine group at the 6th position of the indazole ring imparts unique chemical properties to this compound.

Mechanism of Action

Target of Action

7-Fluoro-1H-Indazol-6-Amine is a compound that has been found to have anticancer properties . The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in the disruption of the normal functioning of these kinases, leading to the inhibition of cell growth and proliferation . The compound N-(4-fluorobenzyl)-1H-indazol-6-amine has shown potent anti-proliferative activity .

Biochemical Pathways

The affected pathways include the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these pathways leads to the disruption of cell cycle progression and DNA damage response, which are crucial for the survival and proliferation of cancer cells .

Pharmacokinetics

The compound n-(4-fluorobenzyl)-1h-indazol-6-amine has shown potent anti-proliferative activity, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the action of this compound is the inhibition of cell growth and proliferation . This is achieved through the disruption of cell cycle progression and DNA damage response, leading to cell death . The compound N-(4-fluorobenzyl)-1H-indazol-6-amine has shown potent anti-proliferative activity, with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazol-6-amine typically involves the formation of the indazole core followed by the introduction of the fluorine and amine groups. One common method is the cyclization of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. Subsequent functionalization steps introduce the amine group at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of transition metal catalysts and controlled reaction conditions to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    1H-indazole: Lacks the fluorine and amine groups, resulting in different chemical properties and biological activities.

    2H-indazole: Another tautomeric form of indazole with distinct reactivity.

    7-chloro-1H-indazol-6-amine:

Uniqueness: 7-Fluoro-1H-indazol-6-amine is unique due to the presence of both the fluorine and amine groups, which confer specific chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group increases its reactivity and potential for forming hydrogen bonds .

Properties

IUPAC Name

7-fluoro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPCUNZCCWBZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892745-85-5
Record name 7-fluoro-1H-indazol-6-amine
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